![molecular formula C17H14ClNO3 B2877601 1'-benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one CAS No. 883655-42-3](/img/structure/B2877601.png)

1'-benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

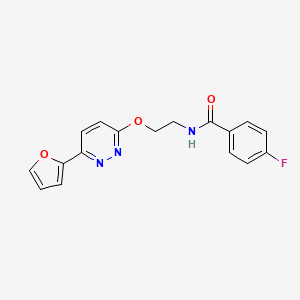

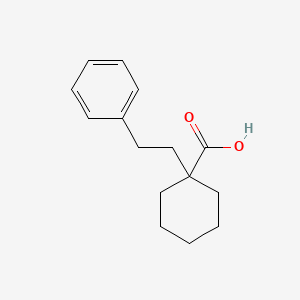

1'-benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as BCDOI, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound possesses a unique spirocyclic structure, which makes it an attractive target for drug design and development.

Aplicaciones Científicas De Investigación

Antibacterial Agents

Compounds structurally related to 1'-benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one have been synthesized and evaluated for antibacterial activity. A study by Borad et al. (2015) synthesized novel derivatives showing broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating potential for developing new antibacterial agents (Borad et al., 2015).

Anticonvulsant Activity

Another area of application is in the development of anticonvulsant drugs. Rajopadhye and Popp (1988) reported that certain spiro[1,3-dioxolane-2,3'-indolin]-2'-ones exhibited significant protection against electrically and chemically induced seizures in mice, suggesting potential use in treating epilepsy (Rajopadhye & Popp, 1988).

Corrosion Inhibition

Research has also been conducted on the application of similar compounds for corrosion inhibition. Chafiq et al. (2020) explored the inhibition performances of spirocyclopropane derivatives for protecting mild steel in acidic environments. Their findings highlight the potential of these compounds as effective corrosion inhibitors, opening avenues for applications in material science and engineering (Chafiq et al., 2020).

Anti-inflammatory Pharmaceuticals

The compound NOSH-Aspirin, a hybrid that releases nitric oxide and hydrogen sulfide, was synthesized and evaluated for its anti-inflammatory properties. It showed significant potential in inhibiting the growth of various human cancer cell lines, indicating its utility in creating anti-inflammatory pharmaceuticals (Kodela et al., 2012).

Inhibition of Human 5-Lipoxygenase

Karg et al. (2009) focused on the synthesis and evaluation of 2-substituted 5-hydroxyindole-3-carboxylates as potent inhibitors of human 5-lipoxygenase, an enzyme involved in inflammation and allergic disorders. Their findings suggest these compounds could be effective in treating inflammatory conditions (Karg et al., 2009).

Propiedades

IUPAC Name |

1'-benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indole]-2'-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3/c18-13-6-7-15-14(10-13)17(21-8-9-22-17)16(20)19(15)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICAWSSFSOALAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(O1)C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324360 |

Source

|

| Record name | 1'-benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indole]-2'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47200291 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1'-Benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indole]-2'-one | |

CAS RN |

883655-42-3 |

Source

|

| Record name | 1'-benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indole]-2'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-((4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2877523.png)

![N-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2877526.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2877527.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2877532.png)

![(E)-2-amino-N-isobutyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2877536.png)

![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2877539.png)